molecular formula C9H11N5 B176263 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 199853-99-1

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine

Cat. No. B176263
M. Wt: 189.22 g/mol
InChI Key: ARRQKPHNWOMEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a guanidinium compound that has been found to inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression.

Mechanism Of Action

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine inhibits SAMDC by binding to its active site and preventing the decarboxylation of S-adenosylmethionine (SAM), a key precursor in polyamine biosynthesis. This leads to a decrease in polyamine levels and a subsequent inhibition of cancer cell growth.

Biochemical And Physiological Effects

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of SAMDC and subsequent reduction in polyamine levels, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.

Advantages And Limitations For Lab Experiments

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has some limitations as well. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, its specificity for SAMDC may limit its efficacy in cancers that do not rely heavily on polyamine biosynthesis.

Future Directions

There are several future directions for research on 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the development of more potent and selective SAMDC inhibitors that can overcome the limitations of 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. Another area of interest is the identification of biomarkers that can predict response to SAMDC inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in combining SAMDC inhibitors with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.

Synthesis Methods

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be synthesized by reacting 4-methyl-1H-benzo[d]imidazole with guanidine in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the guanidine on the imidazole ring, followed by protonation of the resulting intermediate.

Scientific Research Applications

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been extensively studied for its potential use in cancer treatment. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression. SAMDC is a key enzyme in polyamine biosynthesis, and its inhibition by 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to reduce polyamine levels and inhibit cancer cell growth in vitro and in vivo.

properties

CAS RN

199853-99-1

Product Name

1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C9H11N5/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14)

InChI Key

ARRQKPHNWOMEBT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)N=C(N)N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)N=C(N)N

synonyms

Guanidine, (4-methyl-1H-benzimidazol-2-yl)- (9CI)

Origin of Product

United States

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